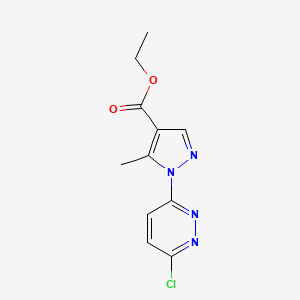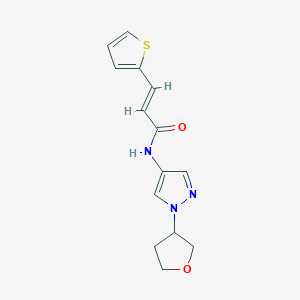
2-(Difluoromethyl)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Difluoromethyl)benzylamine” is a chemical compound with the linear formula C8H9F2N . It has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .
Synthesis Analysis
The synthesis of “this compound” involves various chemical reactions. For instance, it has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H9F2N . The molecular weight of this compound is 157.16 .
Chemical Reactions Analysis
“this compound” participates in various chemical reactions. For instance, it has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .
Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Scientific Research Applications
Surface Passivation in Photovoltaics
2-(Difluoromethyl)benzylamine derivatives are investigated for their application in surface passivation to enhance the moisture-resistance and electronic properties of organolead halide perovskites. This surface modification technique has demonstrated significant improvements in the performance of perovskite solar cells, achieving high efficiencies and stability against air exposure for extended periods (Wang et al., 2016).
Catalysis and Synthesis
This compound and its derivatives play a crucial role in catalysis and synthetic chemistry. They are utilized in the direct amination of benzyl alcohols to produce benzylamines, a class of compounds pivotal in pharmaceuticals. This process leverages iron catalysis, showcasing a sustainable methodology for the synthesis of secondary and tertiary benzylamines with moderate to excellent yields (Yan et al., 2016). Additionally, their application in Pd-catalyzed ortho-trifluoromethylation signifies their importance in introducing trifluoromethyl groups into organic molecules, a modification highly sought after in medicinal chemistry (Miura et al., 2013).
Environmental Applications
The use of benzylamine derivatives extends to environmental science, where they have been identified as promising candidates for CO2 capture processes. Studies focusing on the absorption of CO2 into aqueous solutions of benzylamine (BZA) and its formulations with other amines have shown increased CO2 loading capacities and absorption rates, making them potential components for post-combustion capture processes (Conway et al., 2015).
Material Science
In the realm of material science, this compound derivatives are utilized in the development of organic optoelectronic materials. Arylation of 2,1,3-benzothiadiazole derivatives, for instance, enables the synthesis of materials suitable for organic photonic and electronic devices, displaying the versatile applications of these compounds beyond pharmaceutical and environmental realms (Zhang et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylamine, a compound structurally similar to 2-(difluoromethyl)benzylamine, interacts with enzymes such as trypsin-1 and trypsin-2
Mode of Action
The exact mode of action of this compound is not well-documented. It is suggested that the compound might interact with its targets, leading to changes in their function. The difluoromethyl group in the compound could potentially influence these interactions .
Biochemical Pathways
It is known that the compound can be used as a synthetic intermediate in the preparation of various biologically active compounds, including anti-cancer, anti-diabetic, and anti-viral drugs . This suggests that this compound may influence multiple biochemical pathways, depending on the specific active compounds it helps synthesize.
Pharmacokinetics
It is known that the compound is a liquid that can dissolve in various organic solvents This suggests that it may have good bioavailability
Result of Action
As a synthetic intermediate, the compound’s effects would largely depend on the specific biologically active compounds it helps synthesize .
Action Environment
It is recommended that the compound be stored under inert gas at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in difluoromethylation processes
Cellular Effects
Related compounds such as Difluoromethylornithine (DFMO) have been found to exert cytostatic effects on mammalian cells
Molecular Mechanism
It is suggested that it may participate in difluoromethylation processes, which involve the transfer of a CF2H group to various substrates
Metabolic Pathways
It is suggested that it may participate in difluoromethylation processes
properties
IUPAC Name |
[2-(difluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFXUUBMQYTOGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

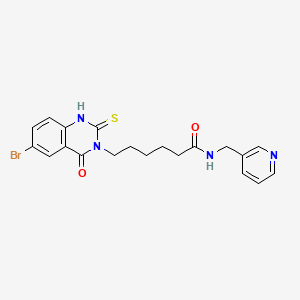
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2565139.png)
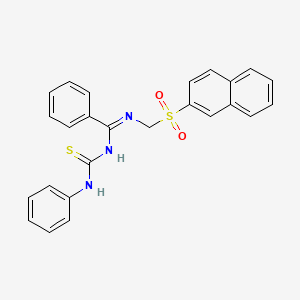
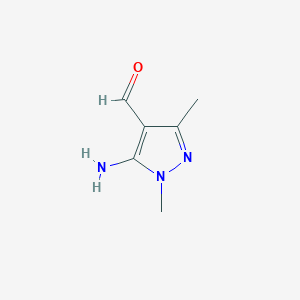
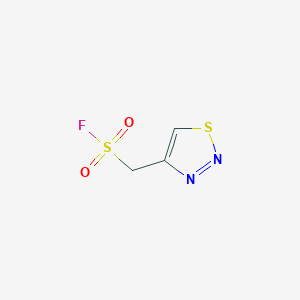

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
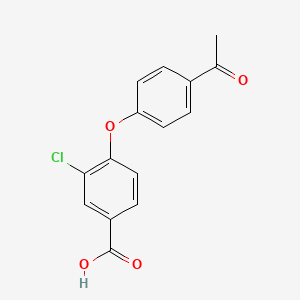
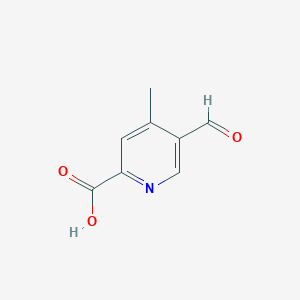
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2565152.png)


